molecular formula C11H19NO5 B2373499 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid CAS No. 1602349-46-1

2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid

Cat. No. B2373499
CAS RN: 1602349-46-1
M. Wt: 245.275
InChI Key: JZPYODYQFQSFDG-UHFFFAOYSA-N
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Description

“2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid” is a chemical compound with the CAS Number: 2167195-25-5. Its molecular weight is 229.28 .


Molecular Structure Analysis

The linear formula of this compound is C11H19NO4 . The structure includes a tert-butoxy carbonyl group attached to a 3-methylazetidin-3-yl group, which is further linked to an acetic acid moiety via an oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Peptide Chemistry and Bio-organic Synthesis

The compound’s structure suggests that it could serve as a valuable building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS). Researchers can incorporate this compound into peptide chains, allowing for the creation of novel peptides with specific biological activities. Additionally, the cyclopropyl group may impart unique conformational properties to the resulting peptides, affecting their stability and interactions with receptors or enzymes .

Tissue Engineering and Biomaterials

The compound’s cyclopropyl-acetic acid moiety could find applications in designing biomaterials for tissue engineering. Researchers may explore its use as a precursor for functionalized polymers or hydrogels. By incorporating this compound into polymer matrices, they can tailor material properties such as biodegradability, mechanical strength, and cell adhesion. Furthermore, the tert-butoxycarbonyl group can be selectively removed under mild conditions, allowing for controlled release of bioactive molecules from the material .

Drug Delivery Systems

Given its stability and functional groups, this compound could contribute to drug delivery systems. Researchers might explore its use as a prodrug, where the Boc group acts as a protective shield during circulation, preventing premature degradation. Upon reaching the target site, enzymatic cleavage of the Boc group would release the active drug. The cyclopropyl-acetic acid backbone could also serve as a linker for drug conjugates or prodrugs, enhancing their pharmacokinetics .

Agrochemicals and Crop Protection

The compound’s cyclopropyl-acetic acid motif might have applications in agrochemicals. Researchers could investigate its potential as a herbicide or plant growth regulator. By modifying the substituents on the cyclopropyl ring, they can fine-tune its activity against specific weed species or enhance crop yield. Additionally, the tert-butoxycarbonyl group could improve the compound’s stability and bioavailability in formulations .

Medicinal Chemistry and Targeted Therapies

Exploring the interactions of this compound with biological targets could lead to novel drug candidates. Medicinal chemists might design analogs by modifying the cyclopropyl-acetic acid scaffold, aiming for improved binding affinity or selectivity. Computational studies could predict potential protein-ligand interactions, guiding further experimental investigations. The compound’s stability and ease of synthesis make it an attractive starting point for drug discovery .

Catalysis and Organic Synthesis

The cyclopropyl-acetic acid structure could serve as a ligand in transition metal-catalyzed reactions. Researchers may explore its coordination chemistry with metals like palladium, rhodium, or copper. By attaching the compound to metal centers, they can develop catalysts for various transformations, such as C–C bond formation or asymmetric reactions. The tert-butoxycarbonyl group could enhance the compound’s solubility and stability in catalytic systems .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids . This suggests that the compound may interact with its targets through the addition and removal of the BOC group, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given the presence of the boc group, it is plausible that the compound may be involved in biochemical pathways related to amine protection and deprotection . The compound’s effects on these pathways and their downstream effects would need to be investigated further.

Result of Action

Given the compound’s potential interaction with amines through the BOC group , it is possible that the compound could influence the structure and function of proteins or other molecules containing amines.

properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,7-12)16-5-8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPYODYQFQSFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602349-46-1
Record name 2-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid
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